4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride

Übersicht

Beschreibung

4-(Trifluoromethyl)aniline hydrochloride is a laboratory chemical . It is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and the conditions under which it’s reacted. For example, fluoxetine, another trifluoromethyl-containing compound, decomposes after melting, releasing 4-trifluoromethylphenol and methylamine .Physical and Chemical Properties Analysis

4-(Trifluoromethyl)aniline hydrochloride is a solid at 20 degrees Celsius . It’s soluble in water and has a melting point of 202 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Catalytic Applications and Chemical Synthesis

Catalytic Amidation : One study highlights the effectiveness of related trifluoromethyl compounds in catalyzing dehydrative amidation between carboxylic acids and amines, a reaction of significance for peptide synthesis (Wang, Lu, & Ishihara, 2018). The study emphasizes the role of the ortho-substituent in accelerating the amidation process, indicating potential applications for 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride in similar synthetic routes.

Synthesis of Trifluoromethylated Compounds : Research into the synthesis of trifluoromethylated analogues of 4,5-dihydroorotic acid using trifluoromethyl pyrimidinones demonstrates the utility of trifluoromethyl compounds in creating bioactive molecules (Sukach et al., 2015). This study may hint at the broader utility of this compound in medicinal chemistry for the synthesis of novel therapeutic agents.

Development of Organic Materials : A study on novel organosoluble fluorinated polyimides derived from bis(ether amine) monomers with trifluoromethyl groups showcases the material science application of such compounds (Chung & Hsiao, 2008). The research indicates that compounds like this compound can be foundational in creating materials with desirable properties like low moisture absorption and low dielectric constants.

Antimicrobial Activities : Investigations into triazole derivatives, a chemical class related to this compound, have identified compounds with significant antimicrobial activities (Bektaş et al., 2007). This suggests potential antimicrobial applications for derivatives of this compound, pending further research.

Wirkmechanismus

Target of Action

Similar compounds have been noted to interact with dopamine d3 receptors

Mode of Action

It’s plausible that it may interact with its targets in a manner similar to other trifluoromethyl compounds, which often act as metabolic inhibitors . These compounds can interfere with the normal function of their targets, leading to changes in cellular processes.

Biochemical Pathways

Trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . They are often involved in C,N-cross coupling reactions .

Pharmacokinetics

Similar compounds, such as trifluridine, have been noted for their rapid degradation and poor bioavailability .

Result of Action

It’s plausible that the compound could cause skin irritation, serious eye irritation, and respiratory irritation, as suggested by safety data sheets for similar compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride. For instance, the pH of the environment could potentially affect the compound’s ionization state and, consequently, its absorption and distribution . Furthermore, the compound’s stability could be affected by factors such as temperature and light exposure.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a catalyst in synthesizing other compounds and functions as a nucleophile, participating in covalent bond formation and contributing to the creation of coordination complexes . Its interactions with enzymes and proteins can lead to significant changes in biochemical pathways, influencing the overall metabolic processes within cells.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to cause skin irritation and serious eye irritation, indicating its potential impact on cellular structures and functions . Additionally, it may cause respiratory irritation and damage to organs through prolonged or repeated exposure .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is believed to act as a catalyst in synthesizing other compounds and functions as a nucleophile, participating in covalent bond formation and contributing to the creation of coordination complexes . These interactions at the molecular level are crucial for understanding the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that this compound may cause damage to organs through prolonged or repeated exposure, indicating potential long-term effects on cellular structures and functions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At higher doses, the compound may exhibit toxic or adverse effects, including skin irritation, serious eye irritation, and respiratory irritation . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with enzymes and proteins can lead to significant changes in biochemical pathways, affecting the overall metabolic processes within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments, influencing its overall biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications, influencing its overall biochemical effects .

Eigenschaften

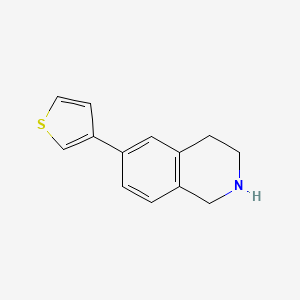

IUPAC Name |

4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHFWZYKRYFCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68755-44-2 | |

| Record name | 1H-Inden-1-amine, 2,3-dihydro-4-(trifluoromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68755-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzhydryl-5-benzyl-2,5,7-triazaspiro[3.4]oct-6-en-8-one](/img/structure/B3150300.png)

![5,6,7,8-Tetrahydro-4H-thiazolo-[4,5-d]-azepin-2-ylamine hydrobromide](/img/structure/B3150393.png)